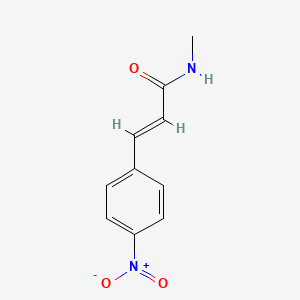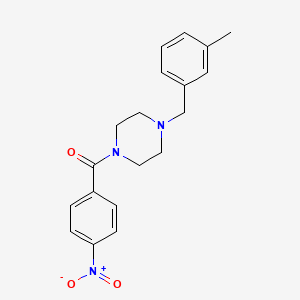
N-(4-isopropylphenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-3-phenylacrylamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. IPA-3 was first identified as a specific inhibitor of the Rho GTPase family member, Rac1, and has since been shown to have a wide range of effects on cellular processes.
作用機序
N-(4-isopropylphenyl)-3-phenylacrylamide is a specific inhibitor of Rac1, which is a member of the Rho GTPase family of proteins. Rac1 plays a critical role in regulating cytoskeletal dynamics, cell migration, and invasion. By inhibiting Rac1, this compound can disrupt these processes and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, this compound has been shown to inhibit the growth and proliferation of other cell types, including endothelial cells and fibroblasts. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of N-(4-isopropylphenyl)-3-phenylacrylamide is its specificity for Rac1, which allows for targeted inhibition of this protein. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for therapeutic use. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-isopropylphenyl)-3-phenylacrylamide. One area of interest is its potential therapeutic applications in diseases other than cancer, such as inflammatory diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, the development of more soluble forms of this compound could improve its potential for therapeutic use.
合成法
The synthesis of N-(4-isopropylphenyl)-3-phenylacrylamide involves a multi-step process starting from commercially available starting materials. The synthesis begins with the conversion of 4-isopropylphenylacetic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-phenylacrylamide in the presence of a base to yield this compound. The final product is purified by column chromatography to obtain a white crystalline solid.
科学的研究の応用
N-(4-isopropylphenyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of research has been its role in cancer. Studies have shown that this compound can inhibit the migration and invasion of cancer cells by targeting Rac1, which is involved in the regulation of cytoskeletal dynamics. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
(E)-3-phenyl-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14(2)16-9-11-17(12-10-16)19-18(20)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJUSGJYCYFWDF-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B5866627.png)
![{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5866634.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)
![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)